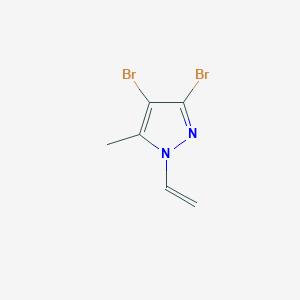
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid is a peptide composed of six amino acids: L-valine, L-alanine, L-proline, L-phenylalanine, L-proline, and L-glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids, bases, or enzymes like proteases.
Oxidation: Oxidizing specific amino acid residues, such as the phenylalanine side chain, using reagents like hydrogen peroxide.
Reduction: Reducing disulfide bonds (if present) using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups.
Aplicaciones Científicas De Investigación
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamine: Similar structure but with a glutamine residue instead of glutamic acid.
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-aspartic acid: Contains aspartic acid instead of glutamic acid.
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-tyrosine: Tyrosine replaces glutamic acid.
Uniqueness
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets.
Propiedades
Número CAS |
922713-37-9 |
|---|---|
Fórmula molecular |
C32H46N6O9 |
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H46N6O9/c1-18(2)26(33)29(43)34-19(3)30(44)37-15-7-11-23(37)28(42)36-22(17-20-9-5-4-6-10-20)31(45)38-16-8-12-24(38)27(41)35-21(32(46)47)13-14-25(39)40/h4-6,9-10,18-19,21-24,26H,7-8,11-17,33H2,1-3H3,(H,34,43)(H,35,41)(H,36,42)(H,39,40)(H,46,47)/t19-,21-,22-,23-,24-,26-/m0/s1 |
Clave InChI |
IGWBXKOQZXRBMR-PSEZLDIXSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)






![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)

